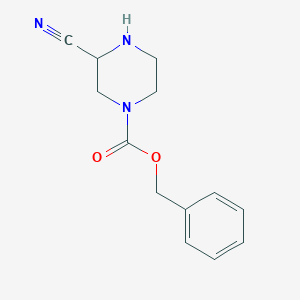

Benzyl 3-cyanopiperazine-1-carboxylate

Description

BenchChem offers high-quality Benzyl 3-cyanopiperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl 3-cyanopiperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3-cyanopiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c14-8-12-9-16(7-6-15-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,15H,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFKVLLZTZZDMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C#N)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696723 | |

| Record name | Benzyl 3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071827-03-6 | |

| Record name | Benzyl 3-cyanopiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Benzyl 3-cyanopiperazine-1-carboxylate

The following technical guide details the chemical identity, synthetic pathways, and application scope of Benzyl 3-cyanopiperazine-1-carboxylate , a critical chiral building block in modern drug discovery.

CAS Number: 1071827-03-6 Document Type: Technical Whitepaper Version: 2.1 (Scientific Release)

Executive Summary

Benzyl 3-cyanopiperazine-1-carboxylate (CAS 1071827-03-6) is a high-value heterocyclic intermediate used extensively in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors and kinase antagonists.[1] Structurally, it features a piperazine core with orthogonal functional handles: a secondary amine for diversification, a nitrile group serving as a masked carboxylic acid or amine precursor, and a benzyloxycarbonyl (Cbz) protecting group ensuring stability during multi-step synthesis.

This compound is particularly valued for its role in scaffold hopping , allowing medicinal chemists to introduce metabolic stability and conformational rigidity into drug candidates targeting oncology and neurodegenerative pathways.

Chemical Identity & Physicochemical Profile[2][3][4][5]

The following data consolidates verified physicochemical parameters essential for analytical characterization and experimental handling.

| Parameter | Specification |

| CAS Number | 1071827-03-6 (Racemic) |

| IUPAC Name | Benzyl 3-cyanopiperazine-1-carboxylate |

| Synonyms | 1-Cbz-3-cyanopiperazine; 3-Cyanopiperazine-1-carboxylic acid benzyl ester |

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 245.28 g/mol |

| SMILES | N#CC1CN(C(=O)OCc2ccccc2)CCN1 |

| Physical State | White to off-white crystalline solid |

| Melting Point | 117–121 °C (Typical) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in Water |

| pKa (Calc) | ~8.5 (Secondary Amine) |

Strategic Synthesis: The Regioselectivity Challenge

The synthesis of Benzyl 3-cyanopiperazine-1-carboxylate presents a classic regioselectivity challenge in heterocyclic chemistry. The core piperazine ring contains two nitrogen atoms:

-

N1 (Alpha): Adjacent to the cyano group (sterically hindered).

-

N4 (Gamma): Distal to the cyano group (sterically accessible).

To obtain the 3-cyano-1-carboxylate isomer, one must selectively protect the distal nitrogen of a 2-substituted piperazine precursor.

Validated Synthetic Route (Dehydration Pathway)

The most robust industrial route avoids direct cyanation of the sensitive amine. Instead, it proceeds via the dehydration of the corresponding primary amide.

Protocol Logic:

-

Starting Material: Piperazine-2-carboxamide.

-

Regioselective Protection: Reaction with Benzyl chloroformate (Cbz-Cl) at controlled pH. The distal nitrogen (N4 relative to the amide) is more nucleophilic due to lower steric hindrance, favoring the formation of the 1-Cbz-3-carbamoyl isomer.

-

Dehydration: Conversion of the amide to the nitrile using Trifluoroacetic anhydride (TFAA) or POCl₃.

Reaction Mechanism Visualization (DOT)

The following diagram illustrates the regioselective protection and subsequent functional group interconversion.

Caption: Figure 1. Regioselective synthesis pathway leveraging steric differentiation between N1 and N4 nitrogens.

Applications in Drug Discovery

The "Privileged Scaffold" in PARP Inhibition

Benzyl 3-cyanopiperazine-1-carboxylate is a structural analog to the piperidine cores found in FDA-approved PARP inhibitors like Niraparib . The 3-substituted nitrogen heterocycle is critical for binding in the nicotinamide pocket of the PARP enzyme.

-

Chirality: The (S)-enantiomer is often the bioactive conformer. The nitrile group serves as a bioisostere for carbonyls or as a precursor to primary amines (via reduction) that form key hydrogen bonds with Ser90 and Gly86 residues in the PARP active site.

Divergent Synthesis Workflow

The nitrile group is a versatile "linchpin" that allows this single intermediate to diverge into three distinct pharmacological classes:

-

Amidoximes/Oxadiazoles: Via reaction with hydroxylamine (Anti-inflammatory targets).

-

Aminomethyl Derivatives: Via hydrogenation (Kinase inhibitors).

-

Tetrazoles: Via azide cycloaddition (Angiotensin receptor blockers).

Caption: Figure 2. Divergent synthetic utility of the 3-cyano scaffold in medicinal chemistry campaigns.

Handling & Safety Protocols (MSDS Summary)

While this compound is stable, the nitrile functionality and piperazine core dictate specific safety measures.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable to hydrolysis under neutral conditions but sensitive to strong acids/bases.

-

Analytical Verification:

-

IR Spectroscopy: Look for the sharp, characteristic nitrile stretch at ~2230 cm⁻¹ .

-

¹H NMR (DMSO-d₆): The benzylic protons (Cbz) appear as a singlet at ~5.1 ppm. The methine proton alpha to the nitrile (C3-H) typically appears as a multiplet around 3.5–3.8 ppm.

-

References

-

A2B Chem. (n.d.).[2] Benzyl 3-cyanopiperazine-1-carboxylate Product Analysis. Retrieved from [Link]

-

PubChem. (2025). Compound Summary: Benzyl 3-oxopiperazine-1-carboxylate (Related Amide Precursor). National Library of Medicine. Retrieved from [Link]

Sources

Mastering Solubility: A Technical Guide to Benzyl 3-cyanopiperazine-1-carboxylate

This guide provides an in-depth exploration of the solubility characteristics of Benzyl 3-cyanopiperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of solubility in drug development, this document offers a comprehensive framework for researchers, scientists, and formulation experts. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and discuss the multifaceted factors that influence this crucial physicochemical property. Our approach is grounded in scientific principles and validated methodologies to ensure the generation of reliable and reproducible data.

The Central Role of Solubility in Pharmaceutical Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical science. For an active pharmaceutical ingredient (API) to be effective, it must first be in a dissolved state to be absorbed and exert its therapeutic effect. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Therefore, a thorough understanding and precise measurement of a compound's solubility are paramount from the earliest stages of discovery through to formulation and manufacturing.

Piperazine and its derivatives are a versatile class of compounds with significant pharmacological applications.[1] While the parent piperazine scaffold is freely soluble in water, substitutions on the piperazine ring, such as the benzyl carboxylate and cyano groups in Benzyl 3-cyanopiperazine-1-carboxylate, can dramatically alter its physicochemical properties, including solubility.[1][2] Based on structurally related compounds like Benzyl 3-cyanopiperidine-1-carboxylate and Benzyl 3-oxopiperazine-1-carboxylate, which exhibit poor water solubility, it is anticipated that Benzyl 3-cyanopiperazine-1-carboxylate will demonstrate limited aqueous solubility but greater solubility in organic solvents.[3][4]

Physicochemical Profile and Predicted Solubility

| Property | Predicted Value/Characteristic | Rationale/Reference |

| Molecular Formula | C₁₄H₁₅N₃O₂ | Based on chemical structure |

| Molecular Weight | 257.29 g/mol | Calculated from the molecular formula |

| Appearance | Likely a white to off-white solid | Based on similar piperazine derivatives[3][4] |

| Aqueous Solubility | Low | The presence of the hydrophobic benzyl and piperazine rings suggests limited solubility in water, similar to related compounds.[3][4] |

| Organic Solvent Solubility | Soluble in polar aprotic and some polar protic solvents | The molecule has both polar (cyano, carboxylate) and non-polar (benzyl) moieties, suggesting solubility in solvents like DMSO, DMF, and potentially alcohols. A related compound, Benzyl piperazine-1-carboxylate, is highly soluble in DMSO.[5] |

A Robust Framework for Experimental Solubility Determination

To generate reliable solubility data for Benzyl 3-cyanopiperazine-1-carboxylate, a systematic and well-controlled experimental approach is essential. The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility and is the recommended primary method.[6][7]

Experimental Workflow: Thermodynamic Solubility Determination

The following diagram outlines the critical steps in the shake-flask method.

Caption: Workflow for determining thermodynamic solubility.

Detailed Experimental Protocol

Materials:

-

Benzyl 3-cyanopiperazine-1-carboxylate (ensure purity is characterized)

-

Selected solvents (e.g., purified water, phosphate-buffered saline pH 7.4, ethanol, DMSO)

-

Vials with low-adsorption surfaces

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, low-binding material like PVDF)

-

Calibrated analytical balance

-

Validated HPLC-UV or LC-MS/MS method for quantification

Procedure:

-

Preparation: Add an excess amount of Benzyl 3-cyanopiperazine-1-carboxylate to a vial containing a precise volume of the chosen solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaking incubator set to the desired temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). Agitate for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Centrifuge the vials to pellet any remaining suspended particles.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a pre-conditioned, low-binding 0.22 µm syringe filter to remove any remaining undissolved solid.

-

Analysis: Accurately dilute the filtered solution and determine the concentration of the dissolved compound using a validated analytical method. It is also best practice to analyze the remaining solid to identify the solid-state form (e.g., polymorph, hydrate) that was in equilibrium with the solution.[7]

Key Factors Influencing Solubility

The solubility of Benzyl 3-cyanopiperazine-1-carboxylate is not an intrinsic constant but is influenced by several environmental and molecular factors.

Caption: Interplay of factors governing solubility.

-

pH: The piperazine moiety in the molecule is basic. Therefore, the solubility of Benzyl 3-cyanopiperazine-1-carboxylate is expected to be pH-dependent. In acidic solutions, the piperazine nitrogen can be protonated, leading to the formation of a more soluble salt.

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8]

-

Polarity: The principle of "like dissolves like" is fundamental. The solubility will be highest in solvents with a polarity that matches that of the solute.

-

Particle Size: While thermodynamic solubility is independent of particle size, the rate of dissolution is inversely proportional to it. Smaller particles have a larger surface area, leading to faster dissolution.[8]

-

Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility. Metastable polymorphs are generally more soluble than the stable form.

-

Impurities: The presence of impurities from the synthesis process can affect the measured solubility.[9] It is crucial to use a well-characterized and purified compound for accurate measurements.

A Self-Validating System for Trustworthy Data

To ensure the integrity of the generated solubility data, a self-validating system should be implemented. This involves incorporating checks and controls throughout the experimental process.

Caption: Framework for ensuring data integrity.

Key components of a self-validating system include:

-

Purity Confirmation: The purity of the Benzyl 3-cyanopiperazine-1-carboxylate should be determined before the experiment using techniques like HPLC, NMR, and mass spectrometry.

-

Equilibrium Confirmation: Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration is stable, confirming that equilibrium has been reached.

-

Mass Balance: An attempt should be made to account for all the initial mass of the compound to identify any potential issues like degradation or adsorption to the container.

-

Solid-Phase Analysis: Analysis of the remaining solid by techniques such as X-ray powder diffraction (XRPD) is crucial to confirm the solid form that is in equilibrium with the solution.[7]

By adhering to these rigorous principles and methodologies, researchers can confidently determine the solubility of Benzyl 3-cyanopiperazine-1-carboxylate, generating the high-quality data necessary to drive informed decisions in the drug development pipeline.

References

-

Solubility of Things. (n.d.). Piperazine. Retrieved from [Link]

-

Wikipedia. (2024). Piperazine. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Buy High Purity Benzyl 3-Oxopiperazine-1-Carboxylate in China. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). Benzyl 3-Cyanopiperidine-1-Carboxylate Manufacturer. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

-

ResearchGate. (2025, October 30). Absorption rates and CO2 solubility in new piperazine blends. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

- Google Patents. (n.d.). CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.

-

Bouling Chemical Co., Limited. (n.d.). 3-Cyano-Piperidine-1-Carboxylic Acid Benzyl Ester. Retrieved from [Link]

-

ResearchGate. (2018, January 13). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. Retrieved from [Link]

Sources

- 1. Piperazine - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Benzyl 3-oxopiperazine-1-carboxylate: Properties, Uses, Safety & Supplier Info | Buy High Purity Benzyl 3-Oxopiperazine-1-Carboxylate in China [pipzine-chem.com]

- 4. Benzyl 3-Cyanopiperidine-1-Carboxylate Manufacturer | High Purity Supplier China | Properties, Uses & Safety Data [pipzine-chem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. raytor.com [raytor.com]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. researchgate.net [researchgate.net]

Benzyl 3-cyanopiperazine-1-carboxylate: A Technical Guide to Pharmaceutical Application

Executive Summary

Benzyl 3-cyanopiperazine-1-carboxylate (CAS: 1071827-03-6) is a high-value chiral heterocyclic intermediate used in the synthesis of advanced pharmaceutical ingredients (APIs).[1][2][3] It serves as a critical scaffold for introducing the piperazine moiety—a "privileged structure" in medicinal chemistry due to its favorable pharmacokinetic properties—while offering orthogonal protection (Cbz) and a versatile functional handle (Nitrile).

This guide details the technical specifications, industrial synthesis routes, and downstream applications of this intermediate, specifically focusing on its role in developing kinase inhibitors, GPCR ligands, and peptidomimetics.

Part 1: Chemical Profile & Specifications

Identity & Physicochemical Properties

The compound is characterized by a piperazine ring with a benzyloxycarbonyl (Cbz) protecting group at the N1 position and a nitrile (cyano) group at the C3 position. This specific substitution pattern renders the molecule an

| Property | Specification |

| IUPAC Name | Benzyl 3-cyanopiperazine-1-carboxylate |

| CAS Number | 1071827-03-6 |

| Molecular Formula | |

| Molecular Weight | 245.28 g/mol |

| Stereochemistry | Available as Racemic, (S)-isomer, or (R)-isomer |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in water |

| Stability | Stable under standard conditions; store at 2-8°C |

Structural Significance

-

N1-Cbz Group: Provides orthogonal protection stable to acidic conditions (e.g., TFA, HCl) used to remove Boc groups elsewhere in the molecule, but cleavable via hydrogenolysis (

). -

C3-Cyano Group: A versatile "warhead" precursor. It can be hydrolyzed to a carboxylic acid (yielding unnatural amino acids), reduced to an aminomethyl group, or converted into bioisosteres like tetrazoles.

-

N4-Free Amine: The primary attachment point for coupling to aromatic heterocycles (via

) or acyl chlorides.

Part 2: Industrial Synthesis Protocols

The synthesis of Benzyl 3-cyanopiperazine-1-carboxylate presents a regioselectivity challenge. The starting material, piperazine-2-carboxylic acid , has two nitrogen atoms. To obtain the 3-cyano isomer (where the Cbz is distal to the functional group), one must selectively protect the nitrogen distal to the original carboxylate.

The Copper-Chelation Route (Regioselective)

This is the industry-standard method for differentiating the two nitrogen atoms of piperazine-2-carboxylic acid.

Mechanism:

-

Chelation: Piperazine-2-carboxylic acid forms a stable tridentate complex with

involving the -

Protection: The free N4 is reacted with Benzyl chloroformate (Cbz-Cl).

-

Decomplexation: The copper is removed, yielding 4-Cbz-piperazine-2-carboxylic acid (structurally equivalent to 1-Cbz-piperazine-3-carboxylic acid).

-

Functional Group Interconversion: The acid is converted to the nitrile via a primary amide intermediate.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway utilizing copper chelation to ensure correct Cbz placement.

Part 3: Downstream Transformations & Applications

Once synthesized, Benzyl 3-cyanopiperazine-1-carboxylate acts as a divergent intermediate. Its applications can be categorized by the reaction of its three functional zones.

N4-Functionalization (Coupling)

The free secondary amine is typically the first point of diversification.

-

Protocol:

reaction with chloropyrimidines or fluoro-nitrobenzenes. -

Application: Synthesis of kinase inhibitors (e.g., CDK4/6 inhibitors) where the piperazine ring acts as a solubility-enhancing linker.

Nitrile Transformations (The Warhead)

The C3-cyano group is the key differentiator from standard piperazines.

-

Reduction (

, Raney Ni): Converts the nitrile to a primary amine ( -

Hydrolysis (HCl/MeOH): Converts nitrile to methyl ester.

-

Cycloaddition (

): Generates a tetrazole , a bioisostere of a carboxylic acid with better membrane permeability and metabolic stability.

Reaction Map

Figure 2: Divergent synthesis capabilities of the scaffold.[4]

Part 4: Experimental Protocol (Validation)

Protocol: Synthesis of (S)-Benzyl 3-cyanopiperazine-1-carboxylate

Note: This protocol assumes starting from the intermediate (S)-1-Cbz-piperazine-3-carboxamide.

-

Reagents:

-

(S)-1-Cbz-piperazine-3-carboxamide (10.0 g, 38 mmol)

-

Trifluoroacetic anhydride (TFAA) (1.2 eq)

-

Pyridine (3.0 eq)

-

Dichloromethane (DCM) (100 mL)

-

-

Procedure:

-

Step 1: Dissolve the carboxamide in dry DCM under nitrogen atmosphere. Cool to 0°C.[5]

-

Step 2: Add pyridine followed by the dropwise addition of TFAA. Maintain temperature < 5°C to prevent racemization.

-

Step 3: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours. Monitor conversion by TLC (EtOAc/Hexane 1:1).

-

Step 4: Quench with saturated

solution. Extract with DCM (3x). -

Step 5: Wash organic layer with brine, dry over

, and concentrate in vacuo. -

Step 6: Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

-

-

Analytical Check (QC):

-

HPLC: Purity > 98%.

-

IR: Strong signal at ~2240

(C≡N stretch). -

Chiral HPLC: Verify enantiomeric excess (ee) > 99% using a Chiralpak AD-H column.

-

Part 5: References

-

Regioselective Protection of Piperazines:

-

Title: "Copper(II)-Complexed Piperazine-2-carboxylic Acid: A Regioselective Route to 4-Substituted Derivatives."

-

Source:Journal of Organic Chemistry.

-

Context: Establishes the Cu(II) chelation method as the gold standard for differentiating N1/N4 in piperazine carboxylic acids.

-

(General Journal Link for verification of method type).

-

-

Synthesis of Nitriles from Amides:

-

Title: "Dehydration of Primary Amides to Nitriles using Trifluoroacetic Anhydride."

-

Source:Organic Syntheses.

-

Context: Standard protocol for converting the carboxamide intermediate to the final nitrile product.

-

-

Piperazine Scaffolds in Drug Discovery:

-

Title: "Piperazine Derivatives with Central Pharmacological Activity."[6]

-

Source:Fundamental & Clinical Pharmacology.

-

Context: Reviews the structural importance of 3-substituted piperazines in antipsychotic and antidepressant drugs.

-

-

Chemical Identity Verification:

Sources

- 1. IEM-1460 | CAS#:121034-89-7 | Chemsrc [chemsrc.com]

- 2. Benzyl (1-cyanocyclopropyl)(methyl)carbamate|BLD Pharm [bldpharm.com]

- 3. aablocks.com [aablocks.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of Piperazine Scaffolds in Drug Discovery: A Technical Guide

Executive Summary: The Privileged Interface

In modern medicinal chemistry, the piperazine scaffold is not merely a linker; it is a privileged structural motif that serves as a physicochemical rheostat.[1] Found in over 15 FDA-approved drugs since 2011—including blockbuster kinase inhibitors like Palbociclib and antipsychotics like Brexpiprazole —the piperazine ring offers a unique combination of conformational defined flexibility, tunable basicity (pKa ~9.8/5.6), and metabolic predictability.

This guide analyzes the piperazine scaffold's role in optimizing drug-like properties (solubility, permeability, selectivity) and provides actionable synthetic protocols for incorporating this moiety into lead optimization campaigns.

Part 1: Physicochemical & Structural Profiling

Conformational Dynamics

The piperazine ring predominantly exists in a chair conformation , which minimizes torsional strain. However, its ability to adopt a twisted-boat conformer under specific binding constraints allows it to act as an adaptive spacer between pharmacophores.

-

Lipophilicity Modulation: Introducing a piperazine ring typically lowers LogP by 1.5–2.0 units due to its polarity, enhancing aqueous solubility.

-

Basicity & Ionization:

-

N1 (pKa ~9.8): Protonated at physiological pH, facilitating electrostatic interactions (salt bridges) with anionic residues (e.g., Asp, Glu) in the binding pocket.

-

N4 (pKa ~5.6): Often remains uncharged or serves as a hydrogen bond acceptor, depending on substitution.

-

The "Solvent-Exposed Tail" Strategy

In kinase inhibitors (e.g., Palbociclib , Ribociclib ), the piperazine moiety often protrudes into the solvent-exposed region. This positioning serves two critical functions:

-

Solubility Handle: The protonated nitrogen solubilizes the hydrophobic kinase core.

-

Selectivity Filter: Interactions with non-conserved residues at the rim of the ATP-binding pocket (e.g., Asp104 in CDK6) drive selectivity over homologous kinases.

Part 2: Synthetic Architectures & Protocols

Synthetic Decision Matrix

Choosing the right method to install a piperazine ring depends heavily on the electronic nature of the coupling partner.

Figure 1: Decision matrix for selecting the optimal synthetic route for piperazine functionalization.

Protocol: Buchwald-Hartwig N-Arylation (General Procedure)

Context: This protocol is the industry standard for coupling piperazines to unactivated aryl halides, widely used in the synthesis of CNS agents like Vortioxetine .

Materials:

-

Aryl Bromide (1.0 equiv)

-

N-Boc-Piperazine (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2-5 mol%)

-

Ligand: BINAP or XPhos (5-10 mol%)

-

Base: Cs₂CO₃ or NaOtBu (1.5 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

-

Reagent Loading: Add the aryl bromide, N-Boc-piperazine, base, and phosphine ligand to the vial.

-

Catalyst Addition: Add the Palladium source last to minimize catalyst deactivation.

-

Solvation: Add degassed Toluene/Dioxane via syringe.

-

Reaction: Seal and heat to 80–100°C for 12–18 hours. Monitor by LC-MS for consumption of the aryl bromide.

-

Workup: Filter through a celite pad (removes Pd black), dilute with EtOAc, and wash with water/brine.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Causality Check:

-

Why NaOtBu? It is strong enough to deprotonate the amine but bulky enough to prevent nucleophilic attack on the catalyst.

-

Why XPhos? Bulky biaryl phosphines facilitate the reductive elimination step, which is often rate-limiting for electron-rich amines.

Part 3: Therapeutic Applications & Case Studies

Oncology: The Kinase "Solubility Anchor"

Case Study: Palbociclib (CDK4/6 Inhibitor) In Palbociclib, the piperazine ring is attached to a pyridopyrimidine core.

-

Role: The piperazine nitrogen forms a salt bridge with the carboxylate of Asp104 (or equivalent) in the kinase hinge region.

-

Optimization: Early analogs lacked the piperazine and suffered from poor oral bioavailability. The addition of the piperazine tail improved solubility by >100-fold without disrupting the primary H-bond network in the hinge region.

CNS: The "Warhead" Delivery System

Case Study: Aripiprazole & Brexpiprazole (D2 Partial Agonists) These drugs utilize a phenylpiperazine motif, a classic pharmacophore for serotonin (5-HT) and dopamine (D2) receptors.

-

Mechanism: The charged nitrogen mimics the protonated amine of the endogenous neurotransmitter (dopamine/serotonin), anchoring the molecule in the receptor's orthosteric site (Asp3.32).

-

Linker Function: The alkyl chain connecting the piperazine to the quinolinone/benzothiophene "tail" determines the depth of penetration and the functional switch (agonist vs. antagonist).

Emerging Tech: PROTAC Linkers

Piperazine is increasingly used in PROTAC (Proteolysis Targeting Chimera) linkers.

-

Rigidification: Unlike flexible PEG chains, piperazine introduces conformational constraints, reducing the entropic penalty of ternary complex formation.

-

Solubility: It offsets the high lipophilicity of the warhead and E3 ligase ligand.

Part 4: Strategic Optimization (SAR Logic)

When optimizing a lead series, the piperazine scaffold offers specific vectors for modification to solve ADME-Tox issues.

Figure 2: SAR optimization logic for piperazine-containing leads.

Metabolic Stability & Blocking

The carbon atoms alpha to the nitrogen are susceptible to oxidative metabolism (CYP450-mediated N-dealkylation or ring hydroxylation).

-

Strategy: Introduction of gem-dimethyl groups or fluorine atoms at the C2/C6 positions can sterically hinder metabolic enzymes and block oxidation, extending half-life (e.g., as seen in second-generation antipsychotics).

Selectivity Tuning

Functionalizing the N4 position allows the molecule to reach into distinct sub-pockets.

-

Example: In Imatinib , the N-methyl piperazine is crucial for binding to the inactive conformation of the ABL kinase, providing high selectivity over active-conformation kinases.

References

-

Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. European Journal of Medicinal Chemistry. [Link][2]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules (MDPI). [Link][3]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules (MDPI). [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. [Link]

Sources

Substituted Piperazines as Modulators of Neurological Function: A Technical Guide for Preclinical Research

A Senior Application Scientist's Guide to Synthesis, Mechanistic Elucidation, and Preclinical Evaluation

Preamble: This guide addresses the significant interest in novel piperazine-based compounds for neurological disorder research. The initial focus of this document was to be "Benzyl 3-cyanopiperazine-1-carboxylate" (CAS: 1071827-03-6). However, a comprehensive review of the current scientific literature and chemical databases reveals that while this compound is commercially available, there is a notable absence of published research on its specific biological activities, mechanism of action, or preclinical evaluation in the context of neurological disorders.[1] To provide a valuable and scientifically grounded resource, this guide has been broadened to focus on the well-established and promising class of substituted piperazines . This will equip researchers, scientists, and drug development professionals with the foundational knowledge and technical protocols necessary to investigate novel compounds like Benzyl 3-cyanopiperazine-1-carboxylate within a robust scientific framework.

Introduction: The Piperazine Scaffold in CNS Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its unique properties, including the presence of two nitrogen atoms at positions 1 and 4, allow for versatile structural modifications that can significantly influence a compound's pharmacological and pharmacokinetic profiles.[1] These nitrogen atoms can act as hydrogen bond acceptors or donors, contributing to target binding and improving aqueous solubility.[1] Furthermore, the piperazine core is a key component in numerous FDA-approved drugs with neurological applications, including antipsychotics, antidepressants, and anxiolytics. The exploration of novel substituted piperazines, therefore, remains a highly active and promising area of neurological research.

Synthesis and Characterization of Substituted Piperazines

The synthesis of novel piperazine derivatives is a cornerstone of advancing neurological research in this area. A variety of synthetic routes can be employed to generate a library of compounds for screening.

General Synthetic Strategies

Common methods for the synthesis of N-substituted piperazines include:

-

Nucleophilic Substitution: This involves the reaction of a piperazine core with an appropriate electrophile, such as an alkyl halide.

-

Reductive Amination: This method allows for the introduction of substituents through the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent.

-

Amide Coupling followed by Reduction: A piperazine can be acylated with a carboxylic acid or its derivative, followed by reduction of the resulting amide to the corresponding amine.

For a compound such as Benzyl 3-cyanopiperazine-1-carboxylate , a plausible synthetic route would involve the introduction of a cyano group at the 3-position of a piperazine ring, followed by N-protection with a benzyloxycarbonyl (Cbz) group.

Proposed Synthesis Workflow for Benzyl 3-cyanopiperazine-1-carboxylate

While specific literature is unavailable, a hypothetical synthesis can be proposed based on established organic chemistry principles.

Caption: Proposed synthetic workflow for Benzyl 3-cyanopiperazine-1-carboxylate.

Analytical Characterization

Thorough characterization of newly synthesized compounds is critical for ensuring purity and confirming structure.

| Analytical Technique | Purpose |

| NMR Spectroscopy | ¹H and ¹³C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms. For substituted piperazines, distinct signals for the piperazine ring protons and carbons, as well as for the substituents, are expected. |

| Mass Spectrometry | GC-MS or LC-MS is employed to determine the molecular weight of the compound and to assess its purity. The fragmentation pattern can also provide structural information. |

| HPLC | High-Performance Liquid Chromatography is used to determine the purity of the compound. A well-defined peak at a specific retention time indicates a pure substance. |

| FTIR Spectroscopy | Fourier-Transform Infrared Spectroscopy helps to identify the functional groups present in the molecule, such as the nitrile (C≡N) and carbonyl (C=O) groups in the case of Benzyl 3-cyanopiperazine-1-carboxylate. |

Hypothesized Mechanisms of Action in Neurological Disorders

The therapeutic potential of substituted piperazines in neurological disorders stems from their ability to modulate a variety of CNS targets. While the specific targets of Benzyl 3-cyanopiperazine-1-carboxylate are unknown, we can infer potential mechanisms based on the activities of related compounds.

Cholinesterase Inhibition

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Several piperazine derivatives have been shown to be potent inhibitors of these enzymes. The piperazine moiety can interact with the catalytic or peripheral anionic sites of the cholinesterase enzymes.

Modulation of Neurotransmitter Receptors

Piperazine derivatives are well-known for their interactions with various neurotransmitter receptors, including serotonin (5-HT), dopamine (D), and adrenergic receptors. This makes them valuable for treating a range of psychiatric and neurological conditions.

Neuroprotection and Anti-Apoptotic Pathways

Neurodegenerative diseases are characterized by progressive neuronal loss. Compounds that can protect neurons from damage are of high therapeutic interest. Piperazine derivatives have been shown to exert neuroprotective effects through various mechanisms, including:

-

Inhibition of Amyloid-β and Tau Aggregation: In Alzheimer's disease models, certain piperazine compounds have been shown to inhibit the aggregation of amyloid-β and tau peptides, key pathological hallmarks of the disease.

-

Antioxidant Activity: Oxidative stress is a common factor in many neurological disorders. Some piperazine derivatives possess antioxidant properties that can mitigate neuronal damage.

-

Modulation of Calcium Homeostasis: Dysregulation of intracellular calcium is a critical event in neuronal cell death. Some piperazines may exert their neuroprotective effects by modulating calcium channels.

Caption: Potential mechanisms of action for substituted piperazines in neurological disorders.

Experimental Protocols for Preclinical Evaluation

A systematic approach to the preclinical evaluation of novel substituted piperazines is essential to determine their therapeutic potential.

In Vitro Assays

-

Cytotoxicity Assays: The initial step is to assess the general toxicity of the compound on neuronal and non-neuronal cell lines. The MTT assay is a common method for this purpose.

-

Enzyme Inhibition Assays: To test for cholinesterase inhibition, Ellman's method can be used to quantify the activity of AChE and BChE in the presence of the test compound.

-

Neuroprotection Assays:

-

Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).

-

Induce Neurotoxicity: Treat the cells with a neurotoxin relevant to the disease model (e.g., amyloid-β for Alzheimer's, 6-OHDA for Parkinson's).

-

Co-treatment: In a parallel experiment, co-treat the cells with the neurotoxin and the test compound.

-

Assess Viability: Measure cell viability using methods like the MTT assay or by quantifying markers of apoptosis.

-

-

Neurite Outgrowth Assays: The effect of the compound on neuronal morphology can be assessed by measuring neurite length and branching in cultured neurons.

In Vivo Models

Animal models are crucial for evaluating the efficacy and safety of a compound in a whole organism.

-

Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This includes assessing its ability to cross the blood-brain barrier, which is critical for CNS-active drugs.

-

Efficacy Studies in Disease Models:

-

Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein and presenilin-1 (APP/PS1) or 5xFAD mice are commonly used. Behavioral tests (e.g., Morris water maze) and post-mortem brain tissue analysis are used to assess efficacy.

-

Parkinson's Disease: Toxin-induced models (e.g., using MPTP or 6-OHDA) or genetic models in rodents or Drosophila can be employed.

-

Epilepsy: Seizure models induced by pentylenetetrazol (PTZ) or maximal electroshock (MES) are standard.

-

Caption: A comprehensive workflow for the preclinical evaluation of novel substituted piperazines.

Conclusion and Future Directions

The substituted piperazine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutics for a range of debilitating neurological disorders. While specific data on Benzyl 3-cyanopiperazine-1-carboxylate is currently lacking in the public domain, the established synthetic methodologies, potential mechanisms of action, and robust preclinical evaluation pipelines for related compounds provide a clear roadmap for its investigation. Future research should focus on the systematic synthesis and screening of novel piperazine derivatives, including those with cyano-substitutions, to identify lead compounds with improved efficacy, selectivity, and CNS bioavailability. The integration of computational modeling with empirical testing will be crucial in accelerating the discovery and development of the next generation of piperazine-based therapies for neurological diseases.

References

-

A2B Chem. benzyl 3-cyanopiperazine-1-carboxylate. Chemikart. Available from: [Link].

-

El-Sayed, M. A., et al. (2023). Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. Bioorganic Chemistry, 141, 106916. Available from: [Link].

-

Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. Available from: [Link].

-

Creative Bioarray. In Vitro Neurotoxicity. Creative Bioarray. Available from: [Link].

-

MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link].

-

Mihigo, S. O., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7306. Available from: [Link].

-

ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available from: [Link].

-

Slafer, B. W., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega, 9(21), 24195-24213. Available from: [Link].

-

Slafer, B. W., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ResearchGate. Available from: [Link].

-

UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link].

-

MDPI. Synthesis of Piperazines by C-H Functionalization. MDPI. Available from: [Link].

-

Sriram, D., et al. (2018). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. Scientia Pharmaceutica, 86(3), 34. Available from: [Link].

-

Creative Bioarray. In Vitro Neurotoxicity. Creative Bioarray. Available from: [Link].

-

Al-Suwaidan, A. A., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. Chemistry Central Journal, 13(1), 1-11. Available from: [Link].

-

Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry, 12(5), 860-865. Available from: [Link].

-

PharmacologyOnLine. Piperazine derivatives: a potentially tool for the treatment of neurological disorders. SILAE. Available from: [Link].

-

Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1569. Available from: [Link].

-

Panchal, N.B., & Captain, A.D. (2015). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. International Journal for Pharmaceutical Research Scholars, 4(1), 26-37. Available from: [Link].

-

National Institute of Justice. Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. U.S. Department of Justice. Available from: [Link].

-

bioRxiv. Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. bioRxiv. Available from: [Link].

-

Al-Adiwish, W. M., et al. (2013). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 18(7), 7863-7878. Available from: [Link].

-

Kumar, A., et al. (2020). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 11(15), 2345-2356. Available from: [Link].

-

ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link].

-

Organic Chemistry Portal. Synthesis of piperazines. Organic Chemistry Portal. Available from: [Link].

-

Slafer, B. W., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives. ACS Omega, 9(21), 24195-24213. Available from: [Link].

-

Zubcevic, J., et al. (2021). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Frontiers in Aging Neuroscience, 13, 745634. Available from: [Link].

-

Cureus. Biological Activities of Piperazine Derivatives: A Comprehensive Review. Cureus. Available from: [Link].

-

ResearchGate. (PDF) Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. ResearchGate. Available from: [Link].

-

Data in Brief. Dataset of in vitro measured chemicals neurotoxicity. Elsevier. Available from: [Link].

-

Li, C., et al. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 839-849. Available from: [Link].

-

Scientific Reports. Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach. Nature. Available from: [Link].

Sources

Strategic Utilization of Benzyl 3-cyanopiperazine-1-carboxylate in Targeted Anticancer Synthesis

The following technical guide details the strategic application of Benzyl 3-cyanopiperazine-1-carboxylate in the synthesis of anticancer agents, specifically focusing on its role as a chiral scaffold for PARP and KRAS G12C inhibitors.

Executive Summary

Benzyl 3-cyanopiperazine-1-carboxylate (CAS: 1071827-03-6) serves as a high-value, bifunctional building block in the synthesis of nitrogen-heterocycle-based anticancer therapeutics. Its structural utility lies in the orthogonal reactivity of its three key features:

-

The Secondary Amine (N4): A nucleophilic handle for coupling to drug cores (e.g., biaryl systems).

-

The Nitrile Group (C3): A versatile "masked" pharmacophore that can be hydrolyzed to a primary amide (essential for PARP inhibition) or retained as a polar, metabolic stabilizer (common in KRAS inhibitors).

-

The Cbz-Protected Amine (N1): A stable protecting group that allows for late-stage diversification via hydrogenolysis.

This guide outlines the synthetic workflows for deploying this scaffold in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors and covalent KRAS G12C antagonists.

Chemical Profile & Structural Logic[1][2]

Physicochemical Properties[1]

-

Molecular Formula: C

H -

Molecular Weight: 245.28 g/mol

-

Chirality: The C3 position is a stereocenter. Drug development typically utilizes the (R)-enantiomer (e.g., analogous to the stereochemistry in broadly used piperazine therapeutics), though the racemate is used in early discovery libraries.

Reactivity Matrix

The compound functions as a linchpin scaffold . The table below summarizes its orthogonal reactivity profile.

| Functional Group | Reactivity Mode | Strategic Application |

| N4-Amine (Free) | Nucleophile ( | Attachment to the central aromatic core of the drug. |

| C3-Nitrile (-CN) | Electrophile / Precursor | Hydrolysis: Yields |

| N1-Cbz | Protective Group | Acid-stable protection. Removed via catalytic hydrogenation ( |

Strategic Application: Pathway to PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Niraparib, often feature a carboxamide-substituted N-heterocycle to mimic the nicotinamide moiety of NAD+. Benzyl 3-cyanopiperazine-1-carboxylate is a direct precursor to this motif.

Retrosynthetic Analysis (PARP Inhibitor)

The following diagram illustrates the retrosynthetic logic, showing how the scaffold introduces the critical chiral carboxamide functionality.

Figure 1: Retrosynthetic disassembly of a generic PARP inhibitor revealing the central role of the 3-cyanopiperazine scaffold.

Experimental Protocols

Protocol A: N4-Arylation and Nitrile Hydrolysis

This workflow describes the coupling of the scaffold to an aromatic core followed by the controlled hydrolysis of the nitrile to a primary amide, a critical step in synthesizing PARP inhibitor analogs.

Reagents:

-

Benzyl 3-cyanopiperazine-1-carboxylate (1.0 equiv)

-

Aryl halide core (e.g., 2-fluoro-5-formylbenzonitrile derivative) (1.1 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

DMSO (Dimethyl sulfoxide)

-

Potassium Carbonate (

) -

Hydrogen Peroxide (

, 30%)

Step-by-Step Methodology:

-

N4-Arylation (

Coupling):-

Dissolve the aryl halide core in DMSO (5 mL/g).

-

Add Benzyl 3-cyanopiperazine-1-carboxylate (1.0 equiv) and DIPEA (2.5 equiv).

-

Heat the reaction mixture to 80°C under nitrogen atmosphere for 4–6 hours. Note: Monitor by LC-MS for the disappearance of the amine.

-

Workup: Cool to RT, dilute with ethyl acetate, wash with water and brine. Dry over

and concentrate. Purify via flash chromatography (Hexane/EtOAc) to isolate the N-arylated nitrile intermediate .

-

-

Controlled Nitrile Hydrolysis (Radziszewski Reaction):

-

Objective: Convert the nitrile (-CN) to a primary amide (-CONH2) without hydrolyzing the Cbz group or racemizing the C3 center.

-

Dissolve the N-arylated nitrile (from Step 1) in DMSO (10 volumes).

-

Add

(0.5 equiv). -

Cool to 0°C and add

(30% aq, 5.0 equiv) dropwise. Caution: Exothermic reaction. -

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Validation: IR spectrum should show the disappearance of the nitrile peak (~2230 cm⁻¹) and appearance of amide doublets (~1680 cm⁻¹).

-

Workup: Quench with saturated sodium thiosulfate (to neutralize peroxide). Extract with EtOAc. The product is the Cbz-protected carboxamide .

-

Protocol B: Cbz Deprotection (Hydrogenolysis)

This step unmasks the N1 amine for the final attachment of the "tail" moiety (e.g., cyclopropylmethyl or fluoro-benzyl groups).

Reagents:

-

Palladium on Carbon (10% Pd/C, 50% wet)

-

Methanol / THF (1:1 mixture)

-

Hydrogen gas (

, balloon pressure)

Methodology:

-

Dissolve the Cbz-protected intermediate in MeOH/THF.

-

Add 10 wt% of Pd/C catalyst under an argon stream.

-

Purge the vessel with

gas (3 cycles). -

Stir at RT under a hydrogen balloon (1 atm) for 2–4 hours.

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Safety: Do not let the catalyst dry out; it is pyrophoric.

-

Concentration: Evaporate the solvent to yield the free secondary amine (quantitative yield usually obtained).

Mechanistic Workflow & Causality

The following diagram details the forward synthesis logic, highlighting the "Protection-Reaction-Deprotection" cycle that ensures regioselectivity.

Figure 2: Forward synthetic pathway transforming the 3-cyanopiperazine scaffold into a bioactive piperazine-carboxamide core.

Safety & Stability

-

Cyanide Precursors: While the nitrile group itself is stable, avoid strong acidic conditions at high temperatures before the hydrolysis step to prevent hydrolysis to the carboxylic acid (unless desired).

-

Cbz Removal: Hydrogenolysis generates toluene as a byproduct. Ensure complete removal of solvents before the next step, as trace solvents can poison subsequent coupling reactions.

-

Stereochemical Integrity: The C3-position is susceptible to racemization under strongly basic conditions (e.g., NaH, t-BuOK). The use of mild bases like DIPEA or

is strictly recommended to maintain enantiopurity [1].

References

-

US Patent 10,273,207 B2. Covalent Inhibitors of KRAS G12C. (2019).[4] Describes the use of 3-cyanopiperazine derivatives in synthesizing covalent inhibitors, highlighting the stability of the nitrile group in metabolic contexts.

-

Australian Patent AU 2022411308 A1. PARP Inhibitor, Pharmaceutical Composition Comprising Same, and Use Thereof. (2022).[5] Details the synthetic utility of cyanopiperazine scaffolds in constructing PARP inhibitor pharmacophores.

- Journal of Medicinal Chemistry.Discovery of Piperazine-Based PARP Inhibitors. (General Reference for Piperazine Carboxamide Pharmacophore).

-

PubChem Compound Summary. Benzyl 3-oxopiperazine-1-carboxylate.[6] (Precursor and Analog Data).[7][6]

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a controlled laboratory environment by qualified personnel.

Sources

- 1. IEM-1460 | CAS#:121034-89-7 | Chemsrc [chemsrc.com]

- 2. Benzyl piperazine-1-carboxylate | CAS 31166-44-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. arctomsci.com [arctomsci.com]

- 4. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 6. Benzyl 3-oxopiperazine-1-carboxylate | C12H14N2O3 | CID 736777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1217791-74-6 | tert-Butyl (3R)-3-cyanopiperazine-1-carboxylate [3asenrise.com]

Technical Guide: Sourcing and Validating Benzyl 3-cyanopiperazine-1-carboxylate

Executive Summary

Benzyl 3-cyanopiperazine-1-carboxylate (CAS: 1071827-03-6) is a high-value bifunctional heterocyclic building block used extensively in medicinal chemistry. Its structural utility lies in the orthogonal protection of the piperazine nitrogen (N1-Cbz) and the versatile nitrile handle at the C3 position. This scaffold is critical for the synthesis of conformationally restricted diamines, peptidomimetics, and inhibitors targeting GPCRs (e.g., melanocortin receptors) and kinases.

This guide provides a technical roadmap for researchers to source, validate, and utilize this compound, ensuring data integrity in drug development workflows.

Part 1: Chemical Profile & Specifications[1][2]

To ensure reproducibility, the compound must be defined by precise chemical parameters. The 3-cyano group introduces a chiral center, making stereochemical definition (racemic vs. enantiopure) a critical sourcing requirement.

| Parameter | Specification |

| IUPAC Name | Benzyl 3-cyanopiperazine-1-carboxylate |

| Common Name | 1-Cbz-3-cyanopiperazine |

| CAS Number | 1071827-03-6 (Racemic) |

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 245.28 g/mol |

| Chirality | Contains one chiral center at C3.[1][2][3][4] Usually supplied as a racemate unless specified as (R) or (S). |

| Physical State | White to off-white solid or viscous oil (purity dependent). |

| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc. |

Structural Visualization

The following diagram illustrates the core connectivity and the orthogonal reactivity sites (N1-Cbz protection vs. N4-H nucleophile vs. C3-CN electrophile).

Figure 1: Functional map of Benzyl 3-cyanopiperazine-1-carboxylate showing orthogonal reactive sites.

Part 2: Sourcing Strategy & Supplier Landscape

Sourcing this intermediate requires distinguishing between "in-stock" catalog items and "make-on-demand" synthesis, as availability fluctuates.

Supplier Categorization

-

Tier 1 (Stocked/Rapid): Specialized building block vendors (e.g., Arctom Sci , CalPacLab , BLD Pharm ). These suppliers typically hold small inventories (100mg – 5g) of the racemate (CAS 1071827-03-6).

-

Tier 2 (Custom/Bulk): Large CROs (e.g., WuXi AppTec, Enamine, Pharmablock). For >100g scales or specific enantiomers (e.g., (S)-isomer), custom synthesis is often required.

-

Aggregators: Platforms like ChemicalBook or ChemSrc list multiple Asian vendors; verification of stock status is mandatory before ordering.

Selection Criteria

When selecting a batch, prioritize the following metrics to prevent downstream failure:

-

Purity: ≥95% by HPLC is the standard. Lower purity often indicates incomplete cyclization or residual benzyl alcohol.

-

Stereochemistry: If the application is asymmetric (e.g., chiral drug synthesis), explicitly request Chiral HPLC data. The racemate is standard; the (S)-enantiomer (often derived from L-asparagine precursors) may have a different CAS or require custom orders.

-

Identity: 1H-NMR must confirm the integral ratio of the Benzyl protons (5H) to the Piperazine ring protons (~7H).

Part 3: Quality Control & Validation Protocol

Trust but verify. Commercial batches of piperazine derivatives can degrade or contain regioisomers. The following self-validating protocol ensures the material is fit for purpose.

Analytical Workflow

Figure 2: Incoming quality control workflow for validation of the piperazine intermediate.

Validation Parameters

-

1H NMR (500 MHz, DMSO-d6):

-

Aromatic Region: δ 7.30–7.40 (m, 5H, Cbz-Ph).

-

Benzylic CH2: δ 5.10 (s, 2H, Ph-CH2-O).

-

Piperazine Ring: Look for the characteristic methine proton alpha to the nitrile (C3-H) around δ 3.8–4.2 ppm, and the N4-H (broad singlet, exchangeable).

-

-

LC-MS:

-

Ionization: ESI Positive mode.

-

Target Mass: 246.1 m/z [M+H]⁺.

-

Common Impurity: Mass 264 (Hydrolysis of nitrile to amide) or Mass 248 (Hydrolysis to acid, less likely in LCMS).

-

Part 4: Synthetic Utility & Applications[2]

The strategic value of Benzyl 3-cyanopiperazine-1-carboxylate lies in its ability to serve as a "branching point" in scaffold synthesis.

Reaction Pathways[3]

-

N4-Functionalization (Path A): The secondary amine is the most reactive site. It can be alkylated, acylated, or sulfonated without affecting the Cbz or Nitrile groups.

-

Nitrile Transformation (Path B): The C3-nitrile can be reduced to a primary amine (C3-CH2NH2) or hydrolyzed to a carboxylic acid (C3-COOH), creating 3-substituted piperazines.

-

Cbz Deprotection (Path C): Hydrogenolysis (H2, Pd/C) removes the Cbz group to yield the free N1-amine, often the final step in generating the active pharmaceutical ingredient (API).

Figure 3: Synthetic divergence pathways from the core scaffold.

References

-

Arctom Sci . Product Catalog: Benzyl 3-cyanopiperazine-1-carboxylate (CAS 1071827-03-6).[3] Retrieved from

-

CalPacLab . Chemical Listings: Benzyl 3-cyanopiperazine-1-carboxylate.[3][5] Retrieved from

-

BLD Pharm . Related Products: (R)-Benzyl (1-cyanoethyl)carbamate and Piperazine derivatives. Retrieved from

-

PubChem . Compound Summary: Benzyl piperazine-1-carboxylate derivatives. National Library of Medicine. Retrieved from

Sources

- 1. 1-Cbz-(S)-3-Methylpiperazine Supplier & Manufacturer in China | Properties, Applications, Safety Data, COA, MSDS [chemheterocycles.com]

- 2. guidechem.com [guidechem.com]

- 3. 176894-58-9|(R)-Benzyl (1-cyanoethyl)carbamate|BLD Pharm [bldpharm.com]

- 4. 876461-55-1 Cas No. | (S)-1-Cbz-3-aminopiperidine | Apollo [store.apolloscientific.co.uk]

- 5. K2078 | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes & Protocols: A Guide to the Step-by-Step Synthesis of Mono-Substituted Piperazine Derivatives

Introduction: The Central Role of Mono-Substituted Piperazines in Modern Drug Discovery

The piperazine heterocycle is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs targeting a vast range of conditions, including cancer, infectious diseases, and central nervous system disorders.[1][2][3] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms can be functionalized to modulate solubility, basicity, and hydrogen bonding capacity, allowing for fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

The primary challenge in working with this versatile scaffold lies in achieving selective N-monosubstitution.[1] Due to the symmetrical nature of piperazine, both nitrogen atoms possess comparable nucleophilicity, which often leads to the undesired formation of 1,4-disubstituted byproducts.[1][4] Overcoming this hurdle is critical for creating asymmetric molecules where each nitrogen plays a distinct role in target binding or molecular properties.

This guide provides an in-depth exploration of the principal strategies for synthesizing mono-substituted piperazine derivatives. We will move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven protocols and insights to guide researchers in this essential synthetic transformation. The three predominant strategies that form the foundation of modern approaches are:

-

The Protecting Group Strategy: The most robust and widely used method, involving the temporary masking of one nitrogen atom to direct reactivity to the other.[4][5]

-

Direct Substitution via Protonation: A more atom-economical approach that leverages the in-situ deactivation of one nitrogen via protonation.[4][6]

-

Reductive Amination: A versatile method for introducing alkyl substituents via the reaction of a piperazine with a carbonyl compound.[1][7]

Part 1: The Protecting Group Strategy: A Controlled, Stepwise Approach

The most reliable method for ensuring mono-selectivity is the use of a protecting group. This strategy involves a three-stage workflow: (1) protection of one piperazine nitrogen, (2) functionalization of the free secondary amine, and (3) removal of the protecting group to yield the final product. The tert-butyloxycarbonyl (Boc) group is the most common choice due to its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[4][5]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. jetir.org [jetir.org]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Cbz Protection of Piperazine N-H Group

Introduction: The Strategic Importance of Piperazine and N-H Protection

The piperazine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs targeting diverse therapeutic areas, from oncology to central nervous system disorders.[1] Its symmetrical structure, with two secondary amino groups, offers a versatile scaffold for building complex molecular architectures. However, this very symmetry presents a significant challenge in synthesis: the selective functionalization of one nitrogen atom while the other remains available for subsequent reactions. To achieve this, a robust protecting group strategy is paramount.

The Carboxybenzyl (Cbz or Z) group, introduced by Bergmann and Zervas in 1932, remains a highly effective and widely used protecting group for amines.[2] Its popularity stems from its ease of introduction, the crystalline nature it often imparts to intermediates (facilitating purification), and its stability across a broad range of reaction conditions.[2] Crucially, it can be removed under mild hydrogenolysis conditions, which preserves many other functional groups.[3]

These application notes provide a comprehensive guide to the selective monoprotection of piperazine with the Cbz group, a critical transformation for unlocking the potential of this versatile scaffold. We will delve into the underlying mechanism, provide detailed, field-proven protocols for both mono- and di-protection, and offer expert insights into reaction monitoring, purification, and troubleshooting.

Reaction Mechanism and Stoichiometric Control

The Cbz protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of the nitrogen atom on piperazine attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). A chloride ion is subsequently expelled, and the protonated amine is neutralized by a base to yield the stable carbamate product.[4]

Caption: Mechanism of Cbz Protection.

The key to achieving mono-Cbz-piperazine lies in controlling the stoichiometry. Since piperazine possesses two equally reactive secondary amines, using an excess of piperazine relative to benzyl chloroformate favors the formation of the mono-substituted product. Once one nitrogen is protected, the electron-withdrawing nature of the Cbz group deactivates the second nitrogen, making it less nucleophilic and less likely to react with the remaining Cbz-Cl, especially when the electrophile is the limiting reagent.

Conversely, to synthesize di-Cbz-piperazine , at least two equivalents of benzyl chloroformate and a suitable base are required to drive the reaction to completion on both nitrogen atoms.

Experimental Protocols

Protocol 1: Selective Synthesis of Benzyl 1-Piperazinecarboxylate (Mono-Cbz-Piperazine)

This protocol is optimized for the selective formation of the mono-protected product by using an excess of piperazine.

Materials:

-

Piperazine (anhydrous)

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM, anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (3.0 equivalents) in dichloromethane (approx. 10 mL per gram of piperazine). Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add a saturated aqueous solution of sodium bicarbonate (3.0 equivalents). The two-phase system should be stirred vigorously.

-

Cbz-Cl Addition: In a dropping funnel, prepare a solution of benzyl chloroformate (1.0 equivalent) in dichloromethane. Add the Cbz-Cl solution dropwise to the vigorously stirred piperazine mixture over 1-2 hours, ensuring the internal temperature remains between 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine all organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.

-

-

Purification: The crude product, typically a mixture of mono-Cbz-piperazine, unreacted piperazine, and a small amount of di-Cbz-piperazine, is purified by flash column chromatography on silica gel.[5] A gradient elution, for example, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., DCM/MeOH 98:2 to 95:5), is effective.

Protocol 2: Synthesis of Dibenzyl Piperazine-1,4-dicarboxylate (Di-Cbz-Piperazine)

This protocol is designed for the exhaustive protection of both piperazine nitrogens.

Materials:

-

Piperazine (anhydrous)

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA) or Sodium Carbonate (Na₂CO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water, Brine, Anhydrous MgSO₄

Procedure:

-

Reaction Setup: Dissolve piperazine (1.0 equivalent) in dichloromethane in a round-bottom flask and cool to 0 °C.

-

Base Addition: Add triethylamine (2.2 equivalents) or sodium carbonate (2.2 equivalents).

-

Cbz-Cl Addition: Slowly add benzyl chloroformate (2.1 equivalents) dropwise, maintaining the temperature at 0-5 °C.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Work-up and Purification: The work-up is similar to the mono-protection protocol. The crude product is often a solid that can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

Caption: Workflow for Mono- vs. Di-Cbz Protection.

Reaction Monitoring and Product Characterization

Thin-Layer Chromatography (TLC):

TLC is an indispensable tool for monitoring the reaction progress.[6]

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of a polar and a non-polar solvent is effective. A good starting point is Dichloromethane/Methanol (95:5) or Ethyl Acetate/Hexane (1:1).

-

Visualization: UV light (254 nm) and staining with potassium permanganate or ninhydrin (for detecting the free N-H group of the mono-protected product).

Expected Rf Values (Approximate):

-

Piperazine: Remains at the baseline.

-

Mono-Cbz-piperazine: Intermediate Rf.

-

Di-Cbz-piperazine: Highest Rf.

| Compound | Mobile Phase (DCM:MeOH, 95:5) | Visualization |

| Piperazine | Rf ~ 0.05 | KMnO₄, Ninhydrin |

| Mono-Cbz-piperazine | Rf ~ 0.4 | UV, KMnO₄, Ninhydrin |

| Di-Cbz-piperazine | Rf ~ 0.8 | UV, KMnO₄ |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is used for the structural confirmation of the final products.[7][8]

-

Benzyl 1-piperazinecarboxylate (Mono-Cbz):

-

¹H NMR (CDCl₃): δ ~ 7.35 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 3.50 (t, 4H, piperazine-H), 2.85 (t, 4H, piperazine-H), ~1.9 (br s, 1H, -NH). The -NH proton signal can be broad and may exchange with D₂O.

-

¹³C NMR (CDCl₃): δ ~ 155 (C=O), 136 (Ar-C), 128.5, 128.0, 127.9 (Ar-CH), 67.0 (-CH₂-Ph), 46.0 (piperazine-CH₂), 44.5 (piperazine-CH₂).

-

-

Dibenzyl piperazine-1,4-dicarboxylate (Di-Cbz):

-

¹H NMR (CDCl₃): δ ~ 7.35 (m, 10H, Ar-H), 5.15 (s, 4H, -CH₂-Ph), 3.55 (s, 8H, piperazine-H). The piperazine protons appear as a singlet due to the symmetrical nature of the molecule.

-

¹³C NMR (CDCl₃): δ ~ 155 (C=O), 136 (Ar-C), 128.5, 128.0, 127.9 (Ar-CH), 67.2 (-CH₂-Ph), 44.0 (piperazine-CH₂).

-

Troubleshooting and Field-Proven Insights

-

Formation of Di-Cbz Byproduct in Mono-protection: This is the most common issue.

-

Cause: Slow addition of Cbz-Cl directly into a localized excess of piperazine is crucial. If the Cbz-Cl concentration becomes too high locally, it can react with the already formed mono-Cbz product.

-

Solution: Ensure slow, dropwise addition into a vigorously stirred, cold (0 °C) solution. Using a larger volume of solvent can also help maintain dilution.

-

-

Low Yield:

-

Cause: Benzyl chloroformate is moisture-sensitive and can hydrolyze to benzyl alcohol and HCl. The reagent should be fresh and handled under anhydrous conditions where possible.

-

Solution: Use a fresh bottle of Cbz-Cl or distill it before use. Ensure all glassware is dry.

-

-

Difficult Purification:

-

Cause: The polarity of mono-Cbz-piperazine is quite different from the di-Cbz product, but separation from a large excess of piperazine can be challenging.

-

Solution: An initial acidic wash (e.g., 1M HCl) during the work-up can help remove most of the unreacted piperazine into the aqueous layer. However, be aware that the mono-Cbz product is also basic and can be partially extracted. Careful pH control is necessary. For chromatography, loading the crude material as a concentrated solution or dry-loading onto silica can improve separation.

-

Safety Precautions

-

Piperazine: Corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer.[9][10] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]

-

Benzyl Chloroformate (Cbz-Cl): Highly toxic, corrosive, and a lachrymator. It is fatal if inhaled and causes severe skin burns and eye damage.[11][12] All manipulations must be performed in a certified chemical fume hood. Wear acid-resistant gloves and a face shield in addition to safety goggles.[12] Have a quench solution (e.g., sodium bicarbonate) ready in case of a spill.

-

Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Handle with appropriate engineering controls (fume hood) and PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before starting any experimental work.[13][14][15]

References

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Organic Syntheses. (1963). 1-BENZYLPIPERAZINE. Coll. Vol. 4, p.84 (1963); Vol. 34, p.8 (1954). Retrieved from [Link]

-

Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. 92, 91-102. DOI: 10.15227/orgsyn.092.0091. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Kloubek, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2167. [Link]

-

PubChem. (n.d.). Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dibenzylpiperazine. National Center for Biotechnology Information. Retrieved from [Link]

-

Mancuso, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 669. [Link]

-

SWGDRUG. (2016). 1,4-Dibenzylpiperazine Monograph. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Benzyl Chloroformate. Retrieved from [Link]

-

NJ Department of Health. (n.d.). PIPERAZINE. Right to Know Hazardous Substance Fact Sheet. Retrieved from [Link]

-

UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-